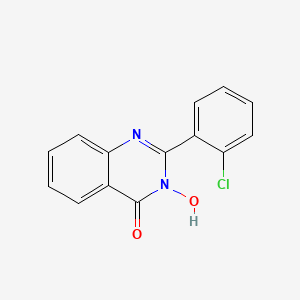

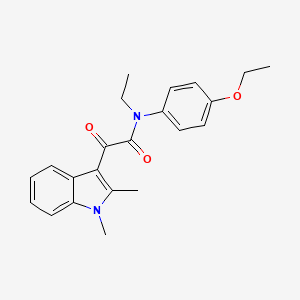

![molecular formula C22H20FN3O3S B2855857 3-(4-fluorobenzyl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1428356-93-7](/img/structure/B2855857.png)

3-(4-fluorobenzyl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds containing a pyrimidine fused to a thiophene ring. They are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidine ring, a fluorobenzyl group, and a methoxy-dimethylpyridinylmethyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich pyrimidine ring and the presence of the fluorine atom, which is highly electronegative. The methoxy group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Discovery and Development of Non-Peptide Antagonists

Research has led to the discovery of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These compounds, including variations such as TAK-013, demonstrate high binding affinity and potent in vitro antagonistic activity, highlighting their potential as therapeutic agents for sex-hormone-dependent diseases (S. Sasaki et al., 2003).

Novel Derivatives and Their Reactions

The synthesis of N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles shows the breadth of chemical reactions and potential applications of these compounds in various fields of chemistry and pharmaceuticals (A. Harutyunyan, 2016).

Urease Inhibition

A study on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives demonstrated their potential as urease inhibitors, offering insights into their application in developing treatments for conditions such as urinary tract infections (A. Rauf et al., 2010).

Fluorescence Properties for Imaging Applications

The synthesis and characterization of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides revealed strong solid-state fluorescence, suggesting their utility in imaging and diagnostic applications (Kenichirou Yokota et al., 2012).

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism

Another example of thieno[2,3-d]pyrimidine-2,4-dione derivatives being explored is TAK-385, identified as a highly potent and orally active GnRH antagonist with potential applications in treating sex-hormone-related conditions (Kazuhiro Miwa et al., 2011).

Nonlinear Optical Properties for Material Science

The investigation of the third-order nonlinear optical properties of novel styryl dyes based on thieno[2,3-d]pyrimidine-2,4-diones underscores their promise as materials for optical devices, highlighting the versatility of these compounds in advanced technological applications (S. Shettigar et al., 2009).

Wirkmechanismus

Without specific biological activity data or target information, it’s difficult to predict the exact mechanism of action of this compound. Thieno[3,2-d]pyrimidines are known to exhibit a wide range of biological activities, so the mechanism could potentially involve interactions with various enzymes or receptors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3S/c1-13-10-24-17(14(2)19(13)29-3)12-25-18-8-9-30-20(18)21(27)26(22(25)28)11-15-4-6-16(23)7-5-15/h4-10H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMDZGORKBJJKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorobenzyl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

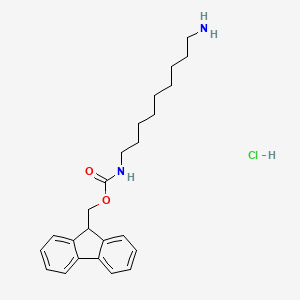

![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate](/img/structure/B2855774.png)

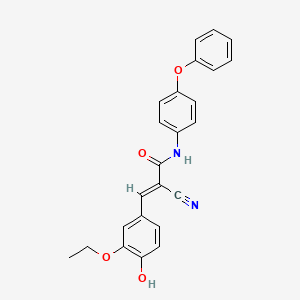

![diethyl 2-(3-(pentyloxy)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2855783.png)

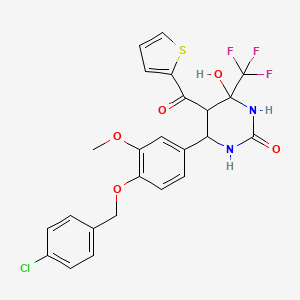

![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855784.png)

![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2855785.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]imidazolidine-2-thione](/img/structure/B2855788.png)

![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2855796.png)